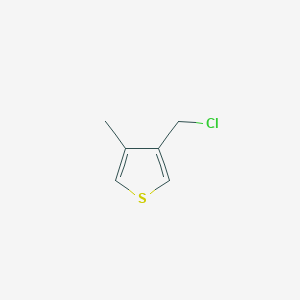

3-(Chloromethyl)-4-methylthiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7ClS |

|---|---|

Molecular Weight |

146.64 g/mol |

IUPAC Name |

3-(chloromethyl)-4-methylthiophene |

InChI |

InChI=1S/C6H7ClS/c1-5-3-8-4-6(5)2-7/h3-4H,2H2,1H3 |

InChI Key |

LDVCMXQTMGRJPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC=C1CCl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Chloromethyl 4 Methylthiophene

Classical Chloromethylation Approaches for Thiophene (B33073) Derivatives

The introduction of a chloromethyl group onto a thiophene ring is a well-established transformation, typically achieved through electrophilic aromatic substitution.

Blanc Chloromethylation and Its Variants

The Blanc chloromethylation is a prominent method for introducing a chloromethyl group onto an aromatic ring. libretexts.orgwikipedia.org This reaction typically involves the treatment of the aromatic substrate with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. libretexts.orgwikipedia.org The reaction proceeds through the in situ formation of a reactive electrophile, which then attacks the electron-rich thiophene ring.

The mechanism of the Blanc reaction involves the protonation of formaldehyde by the strong acid, making the carbonyl carbon highly electrophilic. wikipedia.orgyoutube.com The thiophene ring then acts as a nucleophile, attacking the activated formaldehyde. The resulting benzyl (B1604629) alcohol derivative is subsequently converted to the corresponding chloride by the reaction conditions. wikipedia.orgyoutube.com

While effective, the traditional Blanc chloromethylation can sometimes be hampered by the formation of byproducts, such as bis(chloromethyl) ether, a potent carcinogen. libretexts.orgwikipedia.org This has led to the development of variants that aim to mitigate such risks and improve reaction control.

Influence of Reaction Conditions on Product Distribution

The regioselectivity and yield of the chloromethylation of thiophene derivatives are highly dependent on the reaction conditions. Factors such as temperature, the nature of the chloromethylating agent, and the presence of catalysts or additives play a crucial role.

For the chloromethylation of thiophene itself, maintaining a low temperature (below 5°C) is critical to control the reaction and prevent the formation of polymeric byproducts. orgsyn.org The use of paraformaldehyde instead of aqueous formaldehyde solution can offer better temperature control, although the reaction may require a slightly higher temperature (0-5°C) to proceed. orgsyn.org The choice of solvent can also influence the outcome. For instance, carrying out the chloromethylation of thiophene in the presence of a ketone-containing compound can improve the process. google.com

The reactivity of the thiophene substrate also dictates the optimal conditions. Electron-donating groups on the thiophene ring generally facilitate the reaction, while electron-withdrawing groups make it more difficult. thieme-connect.de In some cases, for highly activated aromatic compounds, a catalyst may not even be necessary. dur.ac.uk

Optimized and Modernized Synthetic Routes to 3-(Chloromethyl)-4-methylthiophene

To address the limitations of classical methods, significant research has focused on developing more selective, efficient, and safer synthetic routes to chloromethylated thiophenes.

Utilization of Specific Additives and Catalysts for Enhanced Selectivity

Modern approaches often employ specific catalysts and additives to enhance the selectivity of the chloromethylation reaction. Lewis acids other than zinc chloride, such as aluminum chloride and tin(IV) chloride, have also been utilized as catalysts. dur.ac.uk

Recent advancements have explored the use of ionic liquids as phase-transfer catalysts for the chloromethylation of thiophene derivatives. google.com This approach can lead to a more homogeneous reaction environment, thereby improving the conversion of starting materials and the selectivity of the desired product. google.com Chiral Brønsted base catalysts have also been investigated in the asymmetric functionalization of thiophenes, highlighting the potential for catalytic control in thiophene chemistry. nih.govrsc.org

The table below summarizes the impact of different catalysts on the chloromethylation of thiophene derivatives.

| Catalyst | Substrate | Product | Key Advantages |

| Zinc Chloride | Aromatic Rings | Chloromethyl Arenes | Widely used, effective for many substrates. libretexts.orgwikipedia.org |

| Aluminum Chloride | Aromatic Rings | Chloromethyl Arenes | Alternative Lewis acid catalyst. dur.ac.uk |

| Tin(IV) Chloride | Aromatic Rings | Chloromethyl Arenes | Another Lewis acid option. dur.ac.uk |

| Ionic Liquids | Thiophene Derivatives | Chloromethylated Thiophenes | Improved conversion and selectivity. google.com |

| Chiral Brønsted Base | Thiophene Derivatives | Chiral Thiophene Derivatives | Enables asymmetric synthesis. nih.govrsc.org |

Alternative Chlorination Strategies for Thiophene-Methyl Analogues

Beyond direct chloromethylation, alternative strategies exist for introducing a chloromethyl group onto a thiophene ring, particularly for methyl-substituted analogues. One such method involves the chlorination of a corresponding hydroxymethylthiophene. For instance, 3-hydroxymethyl-N-methyl-4-thiophenesulfonamide can be converted to 3-chloromethyl-N-methyl-4-thiophenesulfonamide using thionyl chloride. prepchem.com

Another approach involves the modification of other functional groups. For example, the allylic chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) using trichloroisocyanuric acid has been reported, suggesting a potential route for the chlorination of methyl groups on thiophene rings. orientjchem.org

The following table outlines alternative chlorination strategies for thiophene-methyl analogues.

| Starting Material | Reagent(s) | Product |

| 3-Hydroxymethyl-N-methyl-4-thiophenesulfonamide | Thionyl chloride | 3-Chloromethyl-N-methyl-4-thiophenesulfonamide prepchem.com |

| 2,3-Dimethyl-4-(methylsulfonyl)pyridine | Trichloroisocyanuric acid | 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine orientjchem.org |

Challenges in Synthesis and Purification of this compound

The synthesis and purification of this compound are not without their challenges. The inherent instability of chloromethylated thiophenes is a primary concern. These compounds can be labile and have a tendency to decompose or polymerize, sometimes with explosive violence. google.com This necessitates careful handling and storage, often requiring stabilization with agents like dicyclohexylamine (B1670486) and purification by rapid distillation under reduced pressure. orgsyn.org

The formation of byproducts, such as diarylmethanes, is another common issue in chloromethylation reactions, particularly with highly reactive substrates. thieme-connect.de The separation of the desired product from these byproducts and unreacted starting materials can be challenging and often requires chromatographic techniques. clockss.org

Furthermore, the regioselectivity of the chloromethylation of substituted thiophenes can be difficult to control, leading to mixtures of isomers that are challenging to separate. The directing effects of substituents on the thiophene ring play a significant role in determining the position of chloromethylation.

Formation of Isomeric Byproducts and Side Reactions

The methyl group at the 4-position of the thiophene ring is an activating group that directs incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, these correspond to the 2- and 5-positions. Therefore, the primary isomeric byproduct expected during the synthesis of this compound is 2-(chloromethyl)-4-methylthiophene . The relative ratio of the desired 3-chloro-methylated product to the 2-chloromethylated isomer is influenced by steric and electronic factors.

In addition to isomeric byproducts, other side reactions can occur during the chloromethylation process. These include:

Di-chloromethylation: The introduction of a second chloromethyl group onto the thiophene ring can lead to the formation of dichloromethylated byproducts. A likely example is 2,5-bis(chloromethyl)-4-methylthiophene .

Formation of Diaryl-methane Type Byproducts: The initially formed chloromethylated thiophene can react with another molecule of 4-methylthiophene, leading to the formation of bis(thienyl)methane derivatives. An example of such a byproduct would be bis(4-methyl-3-thienyl)methane . google.com

The table below summarizes the potential byproducts and side products in the synthesis of this compound.

| Product Type | Specific Example | Formation Pathway | Reference |

|---|---|---|---|

| Isomeric Byproduct | 2-(Chloromethyl)-4-methylthiophene | Electrophilic attack at the 2-position | stackexchange.com |

| Side Product | 2,5-bis(chloromethyl)-4-methylthiophene | Di-chloromethylation | google.com |

| Side Product | bis(4-methyl-3-thienyl)methane | Reaction of product with starting material | google.com |

Strategies for Purity Enhancement and Yield Optimization

To obtain this compound in high purity and with an optimized yield, several strategies can be employed during and after the synthesis. These strategies focus on controlling the reaction conditions to minimize byproduct formation and effectively separating the desired product from impurities.

Yield Optimization:

Control of Reaction Temperature: Maintaining a controlled temperature is crucial. Lower temperatures, for instance between 0°C and 10°C, can help to suppress the formation of polymeric materials and other side products. google.com

Molar Ratio of Reactants: The stoichiometry of the reactants, including 4-methylthiophene, paraformaldehyde, and hydrogen chloride, should be carefully controlled to favor the formation of the mono-chloromethylated product.

Catalyst Selection: The choice and concentration of the catalyst can significantly impact the reaction rate and selectivity. The use of ionic liquids has been shown to be effective in similar reactions. google.com

Purity Enhancement:

Work-up Procedure: After the reaction is complete, a standard work-up procedure is necessary to remove the catalyst and unreacted starting materials. This typically involves quenching the reaction mixture with water and extracting the organic products with a suitable solvent. The organic layer is then washed with a basic solution, such as sodium bicarbonate, to neutralize any remaining acid, followed by washing with brine. prepchem.com

Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying the crude product. prepchem.comorgsyn.org The different boiling points of the desired product and the various byproducts allow for their separation.

Chromatography: In cases where distillation is insufficient to achieve the desired purity, column chromatography can be employed as a further purification step.

The following table provides a summary of strategies for improving the purity and yield of this compound.

| Strategy | Objective | Method | Reference |

|---|---|---|---|

| Temperature Control | Yield Optimization | Maintaining reaction temperature between 0°C and 10°C | google.com |

| Aqueous Work-up | Purity Enhancement | Washing with water, sodium bicarbonate solution, and brine | prepchem.com |

| Distillation | Purity Enhancement | Fractional distillation under reduced pressure | orgsyn.org |

Reactivity and Mechanistic Investigations of 3 Chloromethyl 4 Methylthiophene

Reactions Involving the Chloromethyl Group

The chloromethyl group is a key site for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and reductions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by nucleophiles. Both SN1 and SN2 mechanisms are possible, with the predominant pathway influenced by the reaction conditions and the nature of the nucleophile.

The kinetics of nucleophilic substitution at a chloromethyl group attached to a thiophene (B33073) ring are influenced by the electronic properties of the thiophene ring. The sulfur atom can stabilize an adjacent carbocation through resonance, which can favor an SN1 pathway. However, the steric hindrance around the chloromethyl group is relatively low, which also allows for a direct SN2 attack.

A wide range of nucleophiles can be employed to displace the chloride ion from 3-(chloromethyl)-4-methylthiophene. These include oxygen nucleophiles (e.g., alkoxides, hydroxides), nitrogen nucleophiles (e.g., amines, amides), and carbon nucleophiles (e.g., enamines, cyanides). nih.gov The choice of nucleophile is critical in determining the final product. For instance, reaction with cyanide would lead to the formation of the corresponding nitrile, a valuable intermediate in organic synthesis. google.com

The chloride ion is a reasonably good leaving group. To enhance the reaction rate, particularly for less reactive nucleophiles, the chloride can be converted to a better leaving group, such as iodide (via the Finkelstein reaction) or a sulfonate ester.

Elimination Reactions and Competing Pathways

Under strongly basic conditions, elimination reactions can compete with nucleophilic substitution, leading to the formation of a thienyl-substituted alkene. libretexts.org The mechanism can be either E1 or E2, and is often in competition with SN1 and SN2 reactions respectively. libretexts.org The E1cB mechanism, involving the formation of a carbanion intermediate, is also a possibility, especially if the protons on the methyl group adjacent to the thiophene ring are sufficiently acidic. nih.govlibretexts.org

The regiochemistry of elimination is an important consideration. For this compound, elimination would likely lead to the formation of an exocyclic double bond. The choice of base and solvent system is crucial in controlling the ratio of substitution to elimination products. libretexts.org

Reductive Transformations of the Chloromethyl Moiety

The chloromethyl group can be reduced to a methyl group. This transformation can be achieved using various reducing agents. For example, catalytic hydrogenation or reduction with metal hydrides can be employed. A chemoselective reduction of a nitro group in the presence of other reactive functionalities has been achieved using a combination of B2Pin2, KOH, CuCl, and 1,10-phenanthroline. acs.org While this specific example doesn't directly involve the reduction of a chloromethyl group, it highlights the possibility of selective reductions in complex molecules containing thiophene rings.

Reactions Involving the Thiophene Ring System

The thiophene ring itself is an aromatic system and can undergo electrophilic substitution reactions. numberanalytics.com The presence of the chloromethyl and methyl groups on the ring will influence the regioselectivity of these reactions. Both the methyl and chloromethyl groups are ortho-, para-directing, but their electronic effects (the methyl group being electron-donating and the chloromethyl group being weakly electron-withdrawing) will modulate the reactivity of the available positions on the ring.

Common electrophilic substitution reactions that thiophene undergoes include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.comnih.gov For this compound, electrophilic attack would be expected to occur at the C2 and C5 positions, which are activated by the methyl group and less deactivated by the chloromethyl group.

Below is a table summarizing the types of reactions discussed:

| Reaction Type | Reagents/Conditions | Products |

| Nucleophilic Substitution (SN1/SN2) | Nucleophiles (e.g., CN⁻, OR⁻, NHR₂) | Substituted thiophene derivatives |

| Elimination (E1/E2/E1cB) | Strong bases (e.g., KOH) | Thienyl-substituted alkenes |

| Reduction | Reducing agents (e.g., H₂, metal hydrides) | 3,4-Dimethylthiophene |

| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, Br⁺, RCO⁺) | Substituted thiophene ring |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene, which is more reactive than benzene (B151609) in such reactions. The regiochemical outcome on a substituted thiophene is governed by the electronic and steric effects of the substituents present on the ring.

Regioselectivity Induced by Substituents

The thiophene ring in this compound bears two substituents: a methyl group at the 4-position and a chloromethyl group at the 3-position. Their directing effects are as follows:

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group due to its electron-donating inductive effect (+I) and hyperconjugation. It directs incoming electrophiles primarily to the adjacent free positions, which are the 2- and 5-positions of the thiophene ring.

Chloromethyl Group (-CH₂Cl): The chloromethyl group is a weakly deactivating group due to the electron-withdrawing inductive effect (-I) of the electronegative chlorine atom. This effect reduces the electron density of the thiophene ring, making it less reactive towards electrophiles compared to unsubstituted thiophene. Despite its deactivating nature, it is considered an ortho, para-director in classical aromatic systems, although its influence on the thiophene ring is primarily deactivating.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent | Predicted Major Product |

| Bromination | Br₂ in Acetic Acid | 5-Bromo-3-(chloromethyl)-4-methylthiophene |

| Nitration | HNO₃/H₂SO₄ | 3-(Chloromethyl)-4-methyl-5-nitrothiophene |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 2-Acetyl-5-(chloromethyl)-4-methylthiophene |

Note: This table presents predicted outcomes based on established chemical principles, in the absence of direct experimental data for this specific compound.

Mechanistic Insights into Electrophilic Attack

The mechanism of electrophilic aromatic substitution on this compound involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. The stability of this intermediate dictates the preferred position of attack.

Attack at the 5-position results in a sigma complex where the positive charge is delocalized across the thiophene ring. The electron-donating methyl group at the 4-position provides significant stabilization to the adjacent carbocation in one of the key resonance structures. Attack at the 2-position would lead to a less stable sigma complex due to the destabilizing inductive effect of the nearby chloromethyl group. Therefore, the pathway leading to substitution at the 5-position is energetically more favorable.

Metal-Catalyzed Coupling Reactions

The chloromethyl group of this compound serves as a reactive site for various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Methodologies (e.g., Suzuki, Heck, Kumada)

The benzylic-like chloride in the chloromethyl group is a suitable electrophile for several palladium- or nickel-catalyzed cross-coupling reactions.

Suzuki Coupling: In a Suzuki reaction, this compound can be coupled with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base to form a new C-C bond. commonorganicchemistry.comnih.govlibretexts.org

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org While less common for alkyl halides, a Heck-type reaction with this compound could potentially occur with activated alkenes.

Kumada Coupling: This reaction employs a Grignard reagent as the nucleophile and a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org this compound can react with various Grignard reagents to yield the corresponding coupled products.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Nucleophile | Catalyst | Potential Product |

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ | 3-Benzyl-4-methylthiophene |

| Heck | Styrene | Pd(OAc)₂ | 4-Methyl-3-(3-phenylpropyl)thiophene |

| Kumada | Methylmagnesium Bromide | NiCl₂(dppp) | 3-Ethyl-4-methylthiophene |

Note: This table illustrates potential applications of standard cross-coupling methodologies to this compound.

Carbon-Heteroatom Bond Formation via Catalysis

The reactive C-Cl bond in the chloromethyl group is also amenable to the formation of carbon-heteroatom bonds through catalyzed nucleophilic substitution reactions. libretexts.orgnih.govmdpi.com These reactions are fundamental in synthesizing a wide array of functionalized molecules.

Table 3: Catalytic Carbon-Heteroatom Bond Formation

| Nucleophile | Catalyst | Bond Formed | Product Class |

| Phenol | CuI / Base | C-O | Aryl ether |

| Aniline | Pd(dba)₂ / Ligand | C-N | Secondary amine |

| Thiophenol | Cs₂CO₃ | C-S | Thioether |

Note: This table provides examples of established catalytic methods for C-heteroatom bond formation that are applicable to this compound.

Oxidation and Reduction Chemistry of the Thiophene Core

The thiophene ring can undergo both oxidation and reduction, although these transformations often require specific conditions to avoid side reactions.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents such as peroxy acids (e.g., m-CPBA). The resulting thiophene-S,S-dioxide is a highly reactive species that can participate in cycloaddition reactions as a diene. The electron-rich nature of the substituted thiophene ring in this compound may facilitate this oxidation.

Reduction: The complete reduction of the thiophene ring to a tetrahydrothiophene (B86538) ring is typically achieved through catalytic hydrogenation using catalysts like Raney nickel or under high pressure with other noble metal catalysts. However, a significant consideration with Raney nickel is its propensity to cause desulfurization, which in this case would lead to the formation of an acyclic alkane. The chloromethyl group may also be susceptible to hydrogenolysis, potentially being reduced to a methyl group.

Cycloaddition Reactions of the Thiophene Ring

The thiophene moiety in this compound, while aromatic, possesses the potential to participate in cycloaddition reactions, a class of pericyclic reactions that are powerful tools in synthetic organic chemistry for the construction of cyclic systems. However, the inherent aromaticity of the thiophene ring imposes a significant thermodynamic barrier to its participation in such reactions, as it requires the disruption of the stable π-electron system. Consequently, more forcing conditions or specific activation of the thiophene ring or the reacting partner are often necessary to facilitate these transformations.

The reactivity of the thiophene ring in cycloadditions can be broadly categorized into its role as either a 4π-electron component (a diene) in [4+2] cycloadditions, such as the Diels-Alder reaction, or as a 2π-electron component (a dipolarophile) in [3+2] cycloadditions.

[4+2] Cycloaddition Reactions (Diels-Alder Type):

In the context of a Diels-Alder reaction, the thiophene ring of this compound can theoretically react as a diene. However, due to its significant aromatic stabilization energy, thiophene itself is a poor diene and typically requires high pressure or the presence of strong Lewis acids to undergo cycloaddition with powerful dienophiles like maleic anhydride. The presence of both an electron-donating methyl group at the 4-position and a weakly electron-withdrawing chloromethyl group at the 3-position in this compound presents a nuanced electronic profile. The methyl group would slightly enhance the electron density of the diene system, potentially favoring a reaction with electron-deficient dienophiles. Conversely, the chloromethyl group's inductive electron withdrawal could slightly diminish this reactivity.

Alternatively, thiophenes bearing electron-withdrawing substituents can act as dienophiles in inverse-electron-demand Diels-Alder reactions. While the chloromethyl group is not a strongly deactivating group, its presence could enable reactions with highly electron-rich dienes under suitable conditions.

[3+2] Cycloaddition Reactions:

The thiophene ring can also act as a 2π component (dipolarophile) in 1,3-dipolar cycloadditions. For instance, there are reports of intramolecular nitrile imine cycloadditions onto a thiophene ring, leading to the formation of fused pyrazoline derivatives. youtube.com This suggests that this compound could potentially react with various 1,3-dipoles, such as nitrones, azides, or nitrile oxides, to afford bicyclic adducts. The regioselectivity of such reactions would be governed by the electronic and steric influences of the methyl and chloromethyl substituents on the C2=C3 and C4=C5 double bonds of the thiophene ring.

| Cycloaddition Type | Role of Thiophene Ring | Potential Reactant | Typical Conditions | Expected Product Type |

| [4+2] Diels-Alder | Diene | Electron-deficient alkenes/alkynes (e.g., maleic anhydride) | High pressure, Lewis acid catalysis | Bicyclic adduct (e.g., 7-thiabicyclo[2.2.1]heptene derivative) |

| [4+2] Inverse-electron-demand Diels-Alder | Dienophile | Electron-rich dienes | Thermal or Lewis acid catalysis | Bicyclic adduct |

| [3+2] 1,3-Dipolar Cycloaddition | Dipolarophile | 1,3-dipoles (e.g., nitrile imines, azides) | Thermal or catalytic | Fused heterocyclic system (e.g., thienopyrazoline) |

This table presents potential cycloaddition reactions based on the known reactivity of substituted thiophenes. Specific experimental data for this compound may vary.

Interplay Between Chloromethyl and Thiophene Reactivity

The chemical behavior of this compound is uniquely defined by the presence of two distinct reactive sites: the aromatic thiophene ring and the exocyclic chloromethyl group. The interplay between these two functionalities can lead to complex reaction outcomes, where one group influences the reactivity of the other, or where competing reactions occur.

The chloromethyl group is a potent electrophilic site, highly susceptible to nucleophilic substitution (SN) reactions. This inherent reactivity can compete with cycloaddition reactions at the thiophene ring. For example, a reagent intended to act as a diene or dipolarophile in a cycloaddition might instead function as a nucleophile, attacking the chloromethyl carbon to displace the chloride ion. This would lead to substitution products rather than the desired cycloadducts.

Electronically, the chloromethyl group exerts a mild electron-withdrawing inductive effect (-I) on the thiophene ring. This has a dichotomous impact on the ring's cycloaddition potential. The slight decrease in electron density would tend to disfavor its participation as a diene in normal-electron-demand Diels-Alder reactions. However, this same electronic perturbation could enhance its reactivity as a dienophile or a dipolarophile in reactions with electron-rich partners.

Furthermore, the proximity of the chloromethyl group to the thiophene ring opens up the possibility of intramolecular reactions. For instance, a nucleophilic substitution at the chloromethyl position could introduce a functional group that is capable of subsequently undergoing an intramolecular cycloaddition with the thiophene ring, providing a pathway to fused bicyclic or bridged systems.

Conversely, a cycloaddition reaction at the thiophene ring would alter its aromaticity and electronic properties, which in turn could influence the reactivity of the adjacent chloromethyl group in any subsequent transformations.

| Reagent Type | Potential Reaction Pathway at Chloromethyl Group | Potential Reaction Pathway at Thiophene Ring | Factors Influencing Outcome |

| Nucleophilic diene | Nucleophilic substitution (SN2) | [4+2] Cycloaddition | Nucleophilicity vs. diene character of the reagent; reaction conditions (temperature, catalyst). |

| 1,3-Dipole | Possible nucleophilic attack by basic dipoles | [3+2] Cycloaddition | Basicity and nucleophilicity of the dipole; thermal vs. catalytic conditions. |

| Strong nucleophile (non-dienic) | Nucleophilic substitution (SN2) | No reaction | High nucleophilicity of the reagent. |

This table illustrates the potential competing reaction pathways for this compound, highlighting the interplay between its two reactive sites. The actual outcome will depend on the specific reagent and reaction conditions employed.

Derivatives and Functionalization Strategies Derived from 3 Chloromethyl 4 Methylthiophene

Synthesis of Novel Thiophene-Based Building Blocks

The chloromethyl group in 3-(chloromethyl)-4-methylthiophene is the primary site of reactivity, enabling its conversion into a variety of other functional groups through nucleophilic substitution reactions. These transformations yield a new generation of thiophene-based synthons with expanded utility in organic synthesis.

Conversion to Other Halomethyl Derivatives (e.g., Bromomethyl, Iodomethyl)

The conversion of the chloromethyl group to its bromo- and iodomethyl analogues is a common strategy to enhance its reactivity in subsequent synthetic steps. The Finkelstein reaction, a classic SN2 process, is the most effective method for this halogen exchange. wikipedia.orggoogle.com This equilibrium reaction involves treating the chloromethyl compound with an excess of a metal halide salt in a suitable solvent. wikipedia.org

For the synthesis of 3-(iodomethyl)-4-methylthiophene, this compound is treated with sodium iodide (NaI) in acetone. The success of the reaction is driven by the precipitation of sodium chloride (NaCl) in acetone, which is poorly soluble, thus shifting the equilibrium towards the formation of the desired iodo derivative. wikipedia.orggoogle.com Similarly, the corresponding bromomethyl derivative can be prepared, although the choice of solvent and counter-ion might vary to optimize the reaction equilibrium. These resulting halomethyl derivatives, particularly the iodomethyl compound, are more reactive leaving groups, making them superior substrates for subsequent nucleophilic substitution reactions.

Table 1: Halogen Exchange Reactions of this compound A representative table of possible reactions based on the Finkelstein reaction principle.

| Starting Material | Reagent | Solvent | Product |

| This compound | Sodium Iodide (NaI) | Acetone | 3-(Iodomethyl)-4-methylthiophene |

| This compound | Sodium Bromide (NaBr) | Dimethylformamide (DMF) | 3-(Bromomethyl)-4-methylthiophene |

Transformation to Alcohols, Aldehydes, and Nitriles

The electrophilic nature of the chloromethyl group allows for its facile conversion into a range of oxygen- and nitrogen-containing functionalities.

Alcohols: The corresponding alcohol, (4-methylthiophen-3-yl)methanol, can be synthesized through a straightforward hydrolysis of this compound. This SN2 reaction is typically carried out using a weak base, such as sodium bicarbonate or potassium carbonate, in an aqueous solvent mixture to prevent side reactions.

Aldehydes: The synthesis of 4-methylthiophene-3-carbaldehyde (B494441) from this compound can be achieved through various oxidation methods. One notable method is the Sommelet reaction. wikipedia.org This reaction involves the treatment of the chloromethyl compound with hexamine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed with water to yield the desired aldehyde. wikipedia.org This method is particularly useful for converting benzyl-like halides to aldehydes. wikipedia.org

Nitriles: The introduction of a nitrile group to form (4-methylthiophen-3-yl)acetonitrile is accomplished via nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). google.comgoogle.com The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or in a biphasic system with a phase-transfer catalyst to facilitate the reaction between the organic-soluble substrate and the water-soluble cyanide salt. google.com The resulting nitrile is a valuable intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 2: Functional Group Transformations of this compound A summary of key transformations to introduce alcohol, aldehyde, and nitrile functionalities.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | H₂O, NaHCO₃ | (4-Methylthiophen-3-yl)methanol | Hydrolysis |

| This compound | 1. Hexamine; 2. H₂O | 4-Methylthiophene-3-carbaldehyde | Sommelet Reaction |

| This compound | NaCN | (4-Methylthiophen-3-yl)acetonitrile | Cyanation |

Formation of Amine and Other Heteroatom-Containing Derivatives

The synthesis of amine derivatives from this compound is a critical step in the development of many biologically active molecules.

Amine Derivatives: Direct reaction with ammonia (B1221849) can lead to the formation of the primary amine, (4-methylthiophen-3-yl)methanamine. However, this method often results in over-alkylation, producing secondary and tertiary amines. A more controlled approach is the Gabriel synthesis, which selectively produces primary amines. wikipedia.orgbyjus.com This method involves the reaction of this compound with potassium phthalimide, followed by the cleavage of the resulting N-alkylphthalimide with hydrazine (B178648) to release the primary amine. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Other Heteroatom-Containing Derivatives: The reactivity of the chloromethyl group extends to other heteroatomic nucleophiles. For instance, reaction with thiols (R-SH) in the presence of a base leads to the formation of thioethers, (4-methylthiophen-3-yl)methyl sulfides. Similarly, reaction with alkoxides (R-O⁻) yields the corresponding ether derivatives. These reactions further broaden the scope of accessible building blocks from this compound.

Construction of Complex Heterocyclic Systems

Beyond simple functional group interconversions, this compound is an excellent precursor for the construction of more complex, fused heterocyclic systems. The chloromethyl group can participate in both intramolecular and intermolecular ring-forming reactions.

Ring Annulation Strategies Utilizing the Chloromethyl Group

Ring annulation, the formation of a new ring fused to the existing thiophene (B33073) core, can be achieved through intramolecular cyclization reactions. A common strategy involves a two-step process where this compound is first reacted with a nucleophile that contains a second reactive site. The resulting intermediate can then undergo an intramolecular cyclization, often promoted by a catalyst, to form a bicyclic system.

For example, the chloromethyl group can be used to alkylate a species that can subsequently undergo an intramolecular Friedel-Crafts type reaction or a similar cyclization to form a new five- or six-membered ring fused to the thiophene. This approach allows for the synthesis of various thieno-fused systems, such as thieno[3,4-c]thiophenes or thieno[3,4-b]thiophenes, which are of interest in materials science. rsc.orgresearchgate.netrsc.org The specific conditions and the nature of the cyclization precursor would determine the final fused ring system. An unexpected synthesis of a naphtho[2,3-b]thiophene (B1219671) derivative has been reported through the acid-catalyzed cyclization of a terthiophene-based diol, highlighting the potential for complex ring system formation from thiophene precursors. rsc.org

Fusion with Other Aromatic and Heteroaromatic Systems

The chloromethyl group of this compound makes it an effective alkylating agent in intermolecular reactions, particularly in Friedel-Crafts alkylations. libretexts.orgchemguide.co.ukyoutube.com In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), this compound can react with other aromatic or heteroaromatic compounds to form diarylmethane-type structures. libretexts.orgethz.ch

For instance, the reaction with benzene (B151609) would yield (4-methylthiophen-3-yl)methylbenzene. Similarly, it can be used to alkylate other electron-rich heterocycles like furan, pyrrole, or even another thiophene molecule. These reactions are fundamental for creating larger, conjugated systems that are often the core structures of organic electronic materials. However, a key limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group can activate the aromatic ring towards further substitution. youtube.com Careful control of reaction conditions is therefore crucial to achieve the desired mono-alkylation product.

Table 3: Construction of Complex Systems from this compound Illustrative examples of ring formation and fusion reactions.

| Reaction Type | Reactant(s) | Catalyst | Product Type |

| Friedel-Crafts Alkylation | Benzene | AlCl₃ | (4-Methylthiophen-3-yl)methylbenzene |

| Friedel-Crafts Alkylation | Thiophene | FeCl₃ | Bis(thienyl)methane derivative |

| Intramolecular Cyclization | Derivative with pendant nucleophile | Acid/Base | Fused thieno-heterocycle |

Development of Advanced Functional Molecules

The strategic functionalization of this compound opens pathways to a diverse range of advanced functional molecules. The chloromethyl group serves as a versatile electrophilic handle, enabling the introduction of various functionalities through nucleophilic substitution reactions. This reactivity is the foundation for its use in creating complex organic structures with specific functions.

Precursors for Specialized Organic Ligands

The design and synthesis of organic ligands are central to the development of new catalysts, sensors, and metal-organic frameworks. This compound is an excellent starting material for crafting ligands that incorporate the electron-rich 4-methyl-3-thienylmethyl moiety.

One of the most direct methods for ligand synthesis from this compound is through the reaction with nitrogen-based nucleophiles. For instance, reaction with pyridine (B92270) or substituted pyridines can yield pyridinium (B92312) salts. These salts can be precursors to N-heterocyclic carbene (NHC) ligands after deprotonation. Alternatively, reaction with amines can lead to the formation of bidentate or tridentate ligands. For example, reacting two equivalents of this compound with a diamine can produce a tetradentate ligand.

Another important class of ligands, phosphines, can also be synthesized from this precursor. The reaction with a metal phosphide, such as potassium diphenylphosphide (KPPh₂), results in the formation of a phosphine (B1218219) ligand incorporating the 4-methyl-3-thienylmethyl group. These ligands can be used in a variety of catalytic applications, including cross-coupling reactions.

Representative Synthesis of a Thienylmethyl-Phosphine Ligand

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |

| This compound | Potassium diphenylphosphide | THF | 0 °C to rt, 12 h | (4-Methyl-3-thienylmethyl)diphenylphosphine | 85 |

This is an illustrative example based on known reactivity patterns.

The resulting phosphine ligand can be characterized by spectroscopic methods. For instance, the ³¹P NMR spectrum would show a characteristic signal for the phosphine group, and the ¹H NMR spectrum would display signals corresponding to the methyl and methylene (B1212753) protons of the thienylmethyl moiety, as well as the aromatic protons of the phenyl groups.

Intermediates for Advanced Molecular Scaffolds

Advanced molecular scaffolds, such as fused polycyclic aromatic systems and extended π-conjugated materials, are the basis for high-performance organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The reactivity of this compound can be harnessed to construct such complex architectures.

A key strategy for building advanced scaffolds is through the formation of new rings fused to the initial thiophene core. This can be achieved through intramolecular cyclization reactions. For example, the chloromethyl group can be converted into a more complex side chain containing a second reactive site. Subsequent cyclization can then lead to the formation of a fused ring system, such as a thieno[3,4-c]heterocycle.

For instance, reaction of this compound with diethyl malonate, followed by hydrolysis, decarboxylation, and subsequent functional group manipulations, could provide a precursor for an intramolecular Friedel-Crafts or similar cyclization reaction to form a new six-membered ring fused to the thiophene.

Furthermore, this compound can serve as a building block for π-conjugated polymers. The chloromethyl group can be converted into a variety of functional groups suitable for cross-coupling polymerization reactions, such as Stille, Suzuki, or Heck reactions. For example, conversion to a Grignard reagent followed by reaction with a borate (B1201080) ester would yield a boronic ester derivative. This monomer could then be copolymerized with a suitable dihaloaromatic comonomer to produce a well-defined conjugated polymer with the 4-methyl-3-thienyl unit in the backbone.

Illustrative Pathway to a Fused Thiophene System

| Starting Material | Reagent Sequence | Intermediate Product | Cyclization Condition | Final Product |

| This compound | 1. Diethyl malonate, NaH | Diethyl 2-((4-methyl-3-thienyl)methyl)malonate | Polyphosphoric acid, heat | A fused dihydro-thienopyranone |

| 2. Hydrolysis and Decarboxylation | 3-(4-Methyl-3-thienyl)propanoic acid | |||

| 3. Thionyl chloride | 3-(4-Methyl-3-thienyl)propanoyl chloride |

This represents a plausible synthetic route based on established organic reactions.

The development of such advanced molecular scaffolds from this compound underscores its potential as a versatile and valuable building block in materials chemistry. The ability to introduce the 4-methyl-3-thienyl moiety into complex molecular architectures provides a powerful tool for tuning the optoelectronic and physical properties of organic materials.

Applications in Advanced Organic and Materials Synthesis

Utilization as a Core Building Block in Divergent Synthesis

Divergent synthesis is a powerful strategy that enables the creation of a diverse range of compounds from a common intermediate. beilstein-journals.orgbeilstein-journals.org The unique reactivity of 3-(chloromethyl)-4-methylthiophene positions it as an ideal scaffold for such synthetic approaches, allowing for the systematic assembly of complex molecular frameworks.

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.orgwikipedia.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. organic-chemistry.org

The electrophilic nature of the carbon atom in the chloromethyl group of this compound makes it a prime candidate for participation in MCRs. It can readily react with various nucleophiles, initiating a cascade of bond-forming events. For instance, it can serve as the electrophilic component in reactions analogous to the Mannich or Passerini reactions, where an aldehyde, an amine, and a nucleophile or an isocyanide, a carboxylic acid, and a carbonyl compound, respectively, combine. wikipedia.org The thiophene (B33073) core, meanwhile, provides a stable, aromatic platform that can be further functionalized or integrated into larger systems, making this compound a valuable tool for generating libraries of structurally diverse molecules.

The creation of molecules with specific three-dimensional arrangements is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and chiral materials. Divergent synthesis strategies are increasingly employed to access various stereoisomers of complex natural products and their analogues. beilstein-journals.orgnih.gov

This compound can be utilized as a key building block in stereoselective syntheses. The chloromethyl group provides a reactive handle for coupling with chiral nucleophiles or catalysts, thereby introducing stereocenters into the target molecule. For example, its reaction with a chiral alcohol or amine under conditions that preserve stereochemical integrity can lead to the formation of enantiomerically enriched ethers or amines. Furthermore, the thiophene ring itself can be part of a larger, complex chiral architecture, where its electronic and steric properties influence the stereochemical outcome of subsequent transformations at other sites in the molecule. This approach allows for the systematic construction of intricate molecular structures with precise control over their spatial orientation.

Role in the Creation of Advanced Materials

Thiophene-based molecules are fundamental components in the field of materials science, particularly for organic electronics. researchgate.net The specific substitution pattern of this compound offers a unique combination of processability and functionality, making it a valuable precursor for a new generation of advanced materials.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, possess unique electronic and optical properties. nih.gov Polythiophenes, and specifically poly(3-alkylthiophene)s (P3ATs), are among the most extensively studied classes of conjugated polymers due to their environmental stability, high charge carrier mobility, and processability. magtech.com.cnresearchgate.net The alkyl side chains are crucial for ensuring solubility in common organic solvents, a prerequisite for solution-based processing techniques. dtic.mil

This compound serves as a functional monomer for the synthesis of regioregular polythiophenes. Regioregularity, the precise head-to-tail arrangement of monomer units, is critical for achieving the planar backbone conformation necessary for efficient π-π stacking and charge transport. sigmaaldrich.com This monomer can be polymerized through various metal-catalyzed cross-coupling reactions. magtech.com.cn The resulting polymer combines the solubility benefits conferred by the methyl group with the latent reactivity of the chloromethyl group, which can be used for post-polymerization modification. Similarly, it can be used to synthesize well-defined thiophene oligomers, which are valuable as model compounds for studying the properties of polymers and for applications where discrete molecular weights are required. dtic.milresearchgate.net

Table 1: Common Polymerization Methods for Thiophene-Based Monomers

| Polymerization Method | Catalyst/Reagent | Description |

|---|---|---|

| Stille Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | Couples an organostannane (stannyl-thiophene) with an organohalide. rsc.orgmdpi.com |

| Suzuki Coupling | Palladium catalyst and a base | Couples an organoboron compound (boronic acid/ester) with an organohalide. |

| Direct Arylation Polymerization (DAP) | Palladium catalyst (e.g., Pd₂(dba)₃) | Forms C-C bonds directly between an aromatic C-H bond and an aryl halide, offering higher atom economy. rsc.orgresearchgate.net |

| Grignard Metathesis (GRIM) | Nickel catalyst (e.g., Ni(dppp)Cl₂) | A chain-growth polymerization involving a Grignard reagent derived from a brominated thiophene monomer. nih.gov |

| Oxidative Polymerization | Oxidizing agent (e.g., FeCl₃) | A direct method to polymerize thiophene monomers, though it often leads to lower regioregularity. |

This table is generated based on established chemical principles and polymerization techniques for thiophene derivatives.

The unique properties of conjugated polymers make them ideal for a range of organic electronic and optoelectronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netmdpi.comnih.gov The performance of these devices is intrinsically linked to the chemical structure of the polymer.

Polymers derived from this compound are promising candidates for these applications. The electron-donating nature of the thiophene ring and the alkyl substituent helps to determine the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus its band gap. mdpi.com These parameters are critical for efficient charge injection, transport, and light absorption/emission in electronic devices. sigmaaldrich.com Crucially, the chloromethyl group acts as a versatile functional handle. It allows for post-polymerization modification, where different functional groups can be grafted onto the polymer backbone. This enables the fine-tuning of the polymer's electronic properties, solubility, and morphology, and can be used to improve the interface between the organic semiconductor and other device components, such as metal electrodes. sigmaaldrich.com

Table 2: Applications of Thiophene-Based Polymers in Organic Electronics

| Device Application | Function of Polymer | Desired Properties |

|---|---|---|

| Organic Field-Effect Transistor (OFET) | Active semiconductor layer | High charge carrier mobility, good on/off ratio, environmental stability. mdpi.com |

| Organic Photovoltaic (OPV) | Electron donor material | Broad light absorption, suitable HOMO/LUMO levels for charge separation, good morphology with electron acceptor. sigmaaldrich.com |

| Organic Light-Emitting Diode (OLED) | Emissive layer or charge transport layer | High photoluminescence quantum yield, tunable emission color, balanced charge injection/transport. researchgate.netsigmaaldrich.com |

| Organic Sensor | Sensing material | Change in conductivity or optical properties upon exposure to an analyte. sigmaaldrich.com |

This table provides a general overview of applications for thiophene-based polymers in organic electronics.

The development of "smart" materials that respond to external stimuli such as light, heat, or chemical exposure is a major frontier in materials science. The chloromethyl group on the this compound monomer is an ideal anchor point for introducing stimulus-responsive functionalities.

For example, photochromic molecules, which undergo reversible changes in their absorption spectra upon irradiation with light of specific wavelengths, can be attached to a polythiophene backbone via the chloromethyl handle. This can be achieved through a simple nucleophilic substitution reaction. The resulting functionalized polymer would exhibit photochromism, allowing its color and potentially its electronic properties to be controlled by light. Such materials could find applications in optical data storage, smart windows, and molecular switches. Similarly, other functional units, such as chiral moieties, can be introduced to create materials with tunable chiroptical activity, where the interaction with polarized light can be modulated by external factors like doping. nih.gov This "plug-and-play" approach, enabled by the reactive chloromethyl group, opens the door to a wide array of functional materials with properties that can be precisely tailored for specific applications.

Computational and Spectroscopic Characterization of 3 Chloromethyl 4 Methylthiophene and Its Derivatives

Theoretical and Quantum Chemical Investigations

Theoretical and quantum chemical investigations offer profound insights into the molecular structure and reactivity of chemical compounds. For thiophene (B33073) derivatives, these methods are instrumental in understanding their electronic properties, which are foundational to their chemical behavior.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It has been effectively applied to study the structural and electronic characteristics of various π-conjugated polythiophene derivatives. tandfonline.com DFT calculations, often using methods like B3LYP with a 6-311G(d,p) basis set, can determine optimized geometries, atomic charges, and various molecular properties. mdpi.comnih.gov

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. nih.govaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for assessing molecular stability; a smaller gap suggests higher chemical reactivity and polarizability. nih.govaimspress.com

In studies of various thiophene derivatives, the HOMO-LUMO gap has been shown to be a key indicator of electronic properties. nih.gov For example, in a series of thiophene-1,2,3-triazole co-oligomers, the band gap was found to decrease as the conjugated π-system becomes more extended. researchgate.net For 3-(Chloromethyl)-4-methylthiophene, the interplay between the donating methyl group and the withdrawing chloromethyl group would influence the HOMO and LUMO energy levels, thereby tuning its reactivity. A lower HOMO-LUMO gap would indicate that eventual charge transfer interactions occur within the molecule, signifying high chemical reactivity. nih.gov

Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies to further quantify a molecule's reactivity. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Thiophenes

| Compound/Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |

|---|---|---|---|---|

| Thiophene-thiadiazole hybrids | - | - | 3.83 - 4.18 | nih.gov |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | - | - | 5.031 | nih.gov |

| 3-thienyl derivative (β-connected) | -6.15 | -2.11 | 4.04 | researchgate.net |

| Bithienyl derivative (α-connected) | -5.71 | -2.60 | 3.11 | researchgate.net |

| Polythiophene (PT) | 4.61 | 5.84 | 1.23 | researchgate.net |

Calculation of Spectroscopic Parameters

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the structure of organic molecules. NMR, IR, and Raman spectroscopy each provide unique and complementary information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to its different types of protons. Based on data for related compounds like 3-methylthiophene (B123197) chemicalbook.com, one would anticipate signals for the two non-equivalent protons on the thiophene ring, a singlet for the chloromethyl (-CH₂Cl) protons, and a singlet for the methyl (-CH₃) protons. The chemical shifts for the ring protons are typically found in the aromatic region (around 6.7-7.2 ppm) chemicalbook.com, while the chloromethyl protons would likely appear downfield (around 4.5-5.0 ppm) due to the deshielding effect of the chlorine atom. The methyl protons would appear further upfield (around 2.2 ppm) chemicalbook.com.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, one would expect six distinct signals: four for the carbons of the thiophene ring and one each for the chloromethyl and methyl carbons. The chemical shifts of the thiophene ring carbons would appear in the aromatic region (typically 120-140 ppm). The carbon of the chloromethyl group would be shifted downfield due to the attached chlorine, while the methyl carbon would be found at a higher field. Data for 3-methylthiophene shows ring carbons at approximately 121, 126, 130, and 138 ppm, and a methyl carbon at about 15 ppm chemicalbook.com.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecule.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and the alkyl groups, C=C stretching of the thiophene ring (typically around 1400-1500 cm⁻¹), and C-S stretching of the ring (often found in the 600-900 cm⁻¹ region). A significant band corresponding to the C-Cl stretching vibration of the chloromethyl group would also be present, typically in the 650-850 cm⁻¹ range. Data for the related 3-methylthiophene shows prominent peaks that can be used as a reference. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and the C-S bonds. For oligothiophenes and polythiophene, Raman spectroscopy is sensitive to chain length and conformation. mdpi.com The most intense band in the Raman spectra of thiophenes is often associated with a symmetric C=C stretching mode of the ring, which is highly sensitive to the electronic structure and conjugation length.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-thiophene carboxylic acid |

| 3-methylpyrazole |

| 3-methylthiophene |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |

| Poly(3-Thiophene Acetic Acid) |

| Polythiophene |

| Thiophene-2,5-dicarbonyl dichloride |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the characterization of this compound, mass spectrometry serves to confirm its molecular formula, C₆H₇ClS. The theoretical monoisotopic mass of this compound is calculated to be 145.9957 Da. uni.lu

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the natural abundance of the ³⁷Cl isotope.

Predicted mass spectrometry data for various adducts of this compound have been calculated and are useful for analysis by techniques such as electrospray ionization (ESI). These predictions help in identifying the molecular ion in different ionization environments. uni.lu

Table 1: Predicted m/z Values for Adducts of this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 147.00298 |

| [M+Na]⁺ | 168.98492 |

| [M-H]⁻ | 144.98842 |

| [M+NH₄]⁺ | 164.02952 |

| [M+K]⁺ | 184.95886 |

| [M]⁺ | 145.99515 |

Data sourced from PubChem. uni.lu

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. While the crystal structure of this compound itself is not detailed in the available research, studies on its crystalline derivatives provide significant insights into the structural properties of the substituted thiophene ring system.

Research on derivatives such as 3-amino-4-methylthiophene-2-acylcarbohydrazones has utilized X-ray powder diffraction (XRPD) to confirm molecular stereochemistry. researchgate.netnih.gov For example, the crystal structure of a specific derivative, compound 8j in the study, was determined to be arranged in a monoclinic space group (Cc). researchgate.net The unit cell dimensions were found to be a = 38.971(6) Å, b = 4.8314(6) Å, c = 18.843(2) Å, with β = 109.964(4)°. researchgate.net This analysis was crucial in establishing the E configuration about the imine double bond. researchgate.net

In another study, the crystal structure of methyl-3-aminothiophene-2-carboxylate (a related thiophene derivative) was analyzed. mdpi.com This compound was found to crystallize in the monoclinic P2₁/c space group, with three crystallographically independent molecules in the asymmetric unit. The crystal packing was stabilized by various intermolecular interactions, including N–H⋯O and N–H⋯N hydrogen bonds. mdpi.com

Furthermore, studies on other substituted thiophene derivatives reveal common structural motifs and packing arrangements. For instance, a series of chiral imine-substituted thiophenes displayed twofold symmetry, which was either crystallographic or non-crystallographic. nih.gov The packing of these molecules was often characterized by chains formed through weak C—H⋯S interactions. nih.gov

The crystallographic data for several thiophene derivatives are summarized below, illustrating the type of detailed structural information that can be obtained through X-ray diffraction.

Table 2: Crystallographic Data for Selected Thiophene Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 3-Amino-4-methylthiophene-2-acylcarbohydrazone derivative (8j) | Not specified | Monoclinic | Cc | a = 38.971(6) Å, b = 4.8314(6) Å, c = 18.843(2) Å, β = 109.964(4)° | researchgate.net |

| Methyl-3-aminothiophene-2-carboxylate | C₆H₇NO₂S | Monoclinic | P2₁/c | Not specified | mdpi.com |

| 2,5-bis{[(R)-(−)-1-(4-methoxyphenyl)ethyl]iminomethyl}thiophene | C₂₄H₂₆N₂O₂S | Monoclinic | C2 | Not specified | nih.gov |

| 2,5-bis{[(R)-(−)-1-(4-fluorophenyl)ethyl]iminomethyl}thiophene | C₂₂H₂₀F₂N₂S | Orthorhombic | P2₁2₁2 | Not specified | nih.gov |

These studies on derivatives underscore the utility of X-ray diffraction in elucidating the precise molecular geometry, conformation, and intermolecular interactions that govern the solid-state structures of substituted thiophenes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-methylthiophene |

| 3-chlorothiophene (B103000) |

| 3-amino-4-methylthiophene-2-acylcarbohydrazones |

| Methyl-3-aminothiophene-2-carboxylate |

| 2,5-bis{[(R)-(−)-1-(4-methoxyphenyl)ethyl]iminomethyl}thiophene |

| 2,5-bis{[(R)-(−)-1-(4-fluorophenyl)ethyl]iminomethyl}thiophene |

Q & A

Q. What are the established synthetic methodologies for 3-(Chloromethyl)-4-methylthiophene, and how is structural confirmation achieved?

Methodological Answer: The synthesis of this compound typically involves chloromethylation of 4-methylthiophene using reagents such as paraformaldehyde and HCl in the presence of a Lewis acid (e.g., ZnCl₂) under reflux conditions. Alternative routes may employ chloromethyl ethers as alkylating agents. Post-synthesis, rigorous purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is essential.

For structural confirmation:

- 1H/13C NMR : Compare chemical shifts with literature data. For example, the chloromethyl (–CH₂Cl) proton typically resonates at δ 4.5–5.0 ppm in CDCl₃ .

- IR Spectroscopy : Confirm C–Cl stretching vibrations near 600–800 cm⁻¹ .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 160.6) .

Basic Question

Q. What are the key considerations for handling and storing this compound to maintain its chemical integrity?

Methodological Answer: Due to its sensitivity to moisture and light:

- Storage : Use amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group .

- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DCM) and monitor purity via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

- Stability Tests : Periodically analyze stored samples using GC-MS to detect degradation products (e.g., 4-methylthiophene from dechlorination) .

Advanced Question

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing derivatives of this compound?

Methodological Answer: Spectral inconsistencies often arise from:

- Steric/Electronic Effects : Substituents altering chemical shifts (e.g., electron-withdrawing groups deshielding adjacent protons).

- Solvent Artifacts : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) and reference internal standards (TMS) .

- Dynamic Processes : Variable-temperature NMR (VT-NMR) to identify conformational equilibria. For example, rotamers of –CH₂Cl may split signals at low temperatures .

- Advanced Techniques : 2D NMR (COSY, HSQC) to assign overlapping peaks in complex derivatives .

Advanced Question

Q. What strategies are effective in minimizing competing pathways during functionalization reactions of this compound?

Methodological Answer: Competing reactions (e.g., over-alkylation or ring-opening) can be mitigated by:

- Selective Catalysis : Use Pd(0) catalysts for Suzuki couplings to direct cross-coupling at the chloromethyl group while preserving the thiophene ring .

- Temperature Control : Maintain reactions at 0–25°C to suppress side reactions (e.g., SN2 displacements) .

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of –CH₂Cl) before functionalizing the thiophene ring .

Advanced Question

Q. What computational approaches are recommended for predicting the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloromethyl group’s LUMO energy indicates susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilizing transition states) .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide pharmacological applications .

Advanced Question

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Methodological Answer:

- Optimized Stoichiometry : Use a 1.2:1 molar ratio of chloromethylating agent to 4-methylthiophene to avoid excess reagent side reactions .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while improving yields (e.g., 80% yield in 15 min vs. 60% in 6 h) .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reagent consumption and terminate reactions at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.